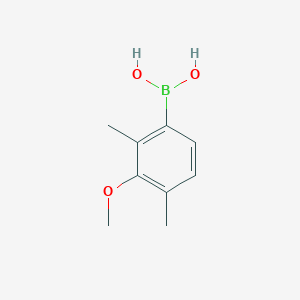
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride (2C-P) is a synthetic stimulant drug of the phenethylamine and pyrrolidine chemical classes. It is known to have stimulant, psychedelic, and entactogenic effects, and is a common research chemical used in laboratory experiments. 2C-P is a derivative of 2,5-dimethoxy-4-chlorophenethylamine (2C-C). It is structurally related to other popular research chemicals such as 2C-B, 2C-D, and 2C-E.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride has been used in a variety of scientific research applications, including studies of its effects on the central nervous system, its pharmacological properties, and its potential therapeutic uses. It has also been used to study the effects of psychedelics on behavior and cognition, and to investigate the mechanisms of action of other psychoactive drugs.
Mécanisme D'action
The exact mechanism of action of 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride is not fully understood. It is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain. It is also thought to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to feelings of euphoria and increased alertness. It can also cause increases in heart rate and blood pressure, as well as pupil dilation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. It is also relatively safe to handle and is not known to be toxic in high doses. However, it is important to note that this compound can still cause adverse effects at high doses and should be used with caution.
Orientations Futures
There are several potential future directions for research on 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride. These include further investigation into its mechanism of action, its potential therapeutic uses, and its interactions with other drugs. Additionally, further research could be done to explore the effects of long-term use of this compound, as well as its potential for abuse and addiction. Finally, further research could be done to explore the potential for this compound to be used in combination with other drugs to produce novel psychoactive effects.
Méthodes De Synthèse
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride is typically synthesized using the Leuckart reaction, which involves the reaction of 2,5-dimethoxy-4-chlorophenethylamine with 2-pyrrolidinone in the presence of formic acid and a base such as sodium hydroxide. The reaction is typically carried out at room temperature and the resulting product is a white solid.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-pyrrolidin-2-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-5-2-1-4-9(11)10(8-14)12-6-3-7-15-12;;/h1-2,4-5,10,12,15H,3,6-8,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMEYSJUMTLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(CN)C2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

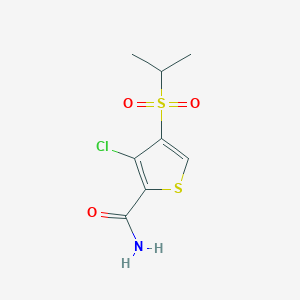
![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)

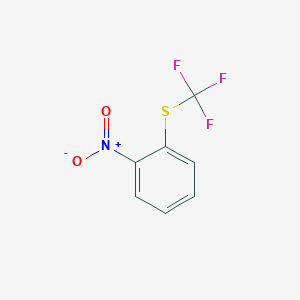
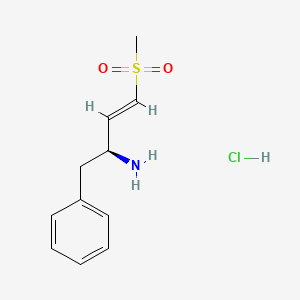



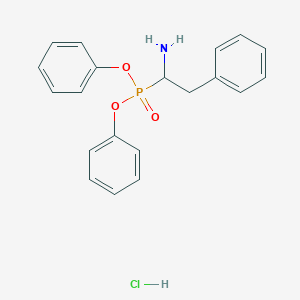

![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)
